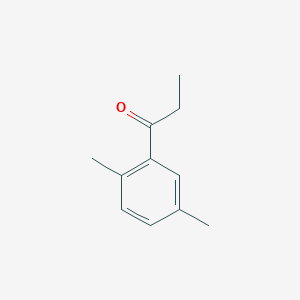

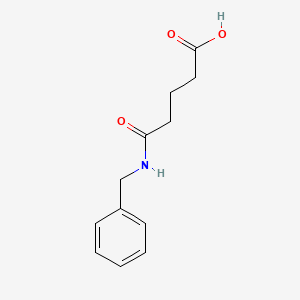

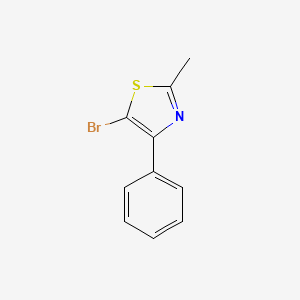

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

カタログ番号 B1273644

CAS番号:

501015-23-2

分子量: 310.3 g/mol

InChIキー: SAVFDQXYVJSWEN-SNVBAGLBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O6 . It has a molecular weight of 310.30 .Chemical Reactions Analysis

This compound is likely to be involved in various organic reactions due to its structure. For instance, boronic esters, which are similar to this compound, have been used in a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Enantioselective Synthesis

- The compound has been used in the enantioselective synthesis of neuroexcitants, demonstrating its utility in producing chiral compounds with high enantiomeric excess (Pajouhesh et al., 2000).

Key Intermediate in Vitamin Synthesis

- It serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle for catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Molecular Structure Analysis

- The compound has been used in studies analyzing its molecular and crystal structure, particularly focusing on the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Asymmetric Hydrogenation of Enamines

- Application in the preparation of beta-amino acid pharmacophore through asymmetric hydrogenation of enamine ester (Kubryk & Hansen, 2006).

Protecting Group in Peptide Synthesis

- Its role as a protecting group in peptide synthesis, especially demonstrating its resistance to acidic conditions and utility in specific activation for peptide bond formation (Matsueda & Walter, 2009).

Synthesis of Unsaturated β-amino Acid Derivatives

- Used in the synthesis of unsaturated β-amino acid derivatives, illustrating its versatility in creating complex amino acid structures (Davies et al., 1997).

N-tert-Butoxycarbonylation of Amines

- In the N-tert-butoxycarbonylation of amines, it acts as an efficient catalyst, highlighting its role in the synthesis of chemoselectively protected amino derivatives (Heydari et al., 2007).

Synthesis of Dipeptide Analogs

- Utilized in the synthesis of dipeptide analogs, particularly for creating compounds with non-proteinogenic amino acids (Schutkowski et al., 2009).

Synthesis of Copolymers

- Applied in the copolymerization of chiral amino acid-based acetylenes, displaying its use in creating materials with unique chiroptical properties (Gao et al., 2003).

Polyacetylene Properties

- Used in studying the properties of amino acid-based polyacetylenes, contributing to the understanding of polymer chemistry and material science (Gao et al., 2003).

Metabolic Studies in Anaerobic Archaeon

- Analyzed for its role in the metabolic processes of thermophilic sulfur-dependent anaerobic archaeon, contributing to microbiological research (Rimbault et al., 1993).

Amino Acid-Derived Polymer Studies

- Investigated for the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, adding to the field of polymer science (Qu et al., 2009).

Anti-Microbial Activity of Derivatives

- Studied for the synthesis and evaluation of its derivatives' anti-microbial activity, showcasing its potential in pharmaceutical applications (Pund et al., 2020).

Enantioselective Alkylation in Synthesis

- Used in enantioselective alkylation for synthesizing specific amino acid derivatives, demonstrating its importance in stereocontrolled synthesis (Shirakawa et al., 2014).

Stereocontrolled Synthesis of Dipeptide Isosteres

- Facilitates the stereocontrolled synthesis of dipeptide isosteres, important in the development of peptide-based pharmaceuticals (Nadin et al., 2001).

Glutamate-Agonistic Activity Study

- Involved in the synthesis and study of glutamate-agonistic activity of its derivatives, contributing to neuropharmacology (Tamura et al., 1992).

Development of Modular Dipeptide-Analogue Ligands

- Used in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, showcasing its versatility in catalysis and stereochemistry (Pastor et al., 2003).

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVFDQXYVJSWEN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375883 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |

CAS RN |

501015-23-2 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Pentyl-1H-benzimidazole-2-carbaldehyde

610275-04-2

4-(benzylcarbamoyl)butanoic Acid

42856-45-1

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)